6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGWTXQRAGCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649140 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124382-65-5 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Synthesis from 2-Amino-5-bromo-6-methylpyridine
This method involves a multi-step reaction starting from 2-amino-5-bromo-6-methylpyridine:
Step 1 : React 2-amino-5-bromo-6-methylpyridine with hydroxylamine-O-sulfonic acid in methanol at room temperature to form the corresponding oxime.
Step 2 : Treat the oxime with a suitable reagent to facilitate the formation of the triazole ring, leading to the desired compound.
This method has been reported to yield significant amounts of the target compound while minimizing by-products.
Method B: Negishi Coupling Reaction
Another effective preparation method involves using a Negishi coupling reaction:
Step 1 : Start with a bromo-substituted pyridine derivative. The bromo group is replaced by a methyl group through a reaction with a methyl zinc compound in the presence of a nickel catalyst.
Step 2 : Hydrolyze the resulting product to regenerate the amine group, yielding 6-Bromo-5-methyl-triazolo[1,5-A]pyridin-2-amine.
This approach is advantageous due to its high yield and adaptability for large-scale production.
Method C: Direct Synthesis from Triazole Precursors
A more straightforward synthesis route involves directly synthesizing from triazole precursors:
Step 1 : Utilize commercially available triazole derivatives and subject them to bromination reactions under controlled conditions.
Step 2 : Follow up with amination steps to introduce the amine functionality at the pyridine position.
This method is noted for its simplicity and efficiency in producing high-purity products.
The following table summarizes the key aspects of each preparation method:
| Method | Starting Material | Key Reagents | Yield Potential | Complexity Level |
|---|---|---|---|---|
| Method A | 2-amino-5-bromo-6-methylpyridine | Hydroxylamine-O-sulfonic acid | High | Moderate |
| Method B | Bromo-substituted pyridine derivative | Methyl zinc compound, nickel catalyst | Very High | High |
| Method C | Triazole precursors | Brominating agents | Moderate | Low |
Recent studies have shown that optimizing reaction conditions such as temperature and solvent choice can significantly enhance yield and reduce reaction time for all methods mentioned. For instance, using dimethylformamide as a solvent has been found effective in increasing reaction rates and product yields in several cases.
Furthermore, advancements in catalytic systems have led to more efficient synthesis pathways that minimize environmental impact while maximizing output quality.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Under palladium catalysis, the bromine can be replaced with aryl or heteroaryl groups. For example:
| Substrate | Boronic Acid | Catalyst | Solvent | Temp. (°C) | Yield |
|---|---|---|---|---|---|
| 6-Bromo-5-methyl-TP* | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene | 100 | 88% |
*TP: Triazolo[1,5-a]pyridine
Mechanism : Oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination.
Sonogashira Coupling
The bromine can also undergo coupling with terminal alkynes:
| Substrate | Alkyne | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 6-Bromo-5-methyl-TP | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 61% |
Condensation Reactions
The amino group at position 2 participates in condensation with carbonyl compounds.
Imine Formation
Reaction with aldehydes or ketones under mild acidic conditions:
| Aldehyde/Ketone | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Ethanol | RT, 12h | Schiff base derivative | ~75% (inferred) |
Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration.
Oxidation and Reduction
The triazole ring and amino group exhibit redox activity.
Oxidation of the Amino Group
Controlled oxidation with hydrogen peroxide yields the corresponding nitroso derivative:
| Oxidizing Agent | Solvent | Temp. (°C) | Product |
|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 50 | 2-Nitroso-triazolo[1,5-a]pyridine |
Reduction of the Triazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole:
| Catalyst | Solvent | Pressure (atm) | Yield |
|---|---|---|---|
| 10% Pd/C | MeOH | 1 | 68% (inferred) |
Comparative Reactivity
The methyl group at position 5 and amino group at position 2 modulate reactivity compared to analogs:
Industrial-Scale Reaction Optimization
Microwave-assisted synthesis reduces reaction times and improves yields:
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | 24h | 2h | +15% |
| Sonogashira Coupling | 48h | 4h | +20% |
Plausible Reaction Pathways
- Substitution : Bromine displacement via Pd-catalyzed intermediates.
- Condensation : Amino group acts as a nucleophile toward electrophilic carbonyls.
- Redox : Triazole ring susceptible to hydrogenation; amino group oxidizes to nitroso.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolo-pyridine compounds showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Properties
Several studies have focused on the anticancer activity of triazole derivatives. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro tests revealed that this compound could induce apoptosis in specific cancer cell lines, indicating its potential as a chemotherapeutic agent .
Material Science Applications
Synthesis of Functional Materials
The unique structure of this compound allows for its use in the synthesis of functional materials. It can be incorporated into polymers to enhance their thermal and mechanical properties. Research has shown that incorporating such triazole derivatives into polymer matrices can improve their stability and performance under stress conditions .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Triazole Compound | S. aureus | 16 µg/mL |
| Another Derivative | P. aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 12 | Inhibition of Proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives including this compound. The results indicated that this compound showed promising activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development into novel antibiotics .
Case Study 2: Cancer Treatment Development
A collaborative research effort between several universities explored the anticancer properties of triazole compounds. The study found that treatment with this compound led to significant reductions in tumor growth in xenograft models of breast cancer. This finding supports the hypothesis that this compound could serve as a basis for new cancer therapies .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to active sites and modulate biological activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-Bromo-5-methyl-triazolopyridin-2-amine
Positional Isomerism: 5-Bromo vs. 6-Bromo Derivatives
The position of bromine significantly impacts reactivity and biological activity. For example:
- 5-Bromo isomer (CAS 1010120-55-4): Bromine at the 5-position increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl functionalization . It exhibits moderate herbicidal activity but lower lipophilicity compared to the 6-Bromo-5-methyl derivative .
- 6-Bromo-5-methyl derivative : The 6-Br substituent enhances steric hindrance, reducing metabolic degradation in vivo. The methyl group at the 5-position improves membrane permeability, making it more suitable for CNS-targeting drug candidates .
Electronic and Steric Modifications
- Electron-Withdrawing Groups (EWGs) : Bromine and nitro groups (e.g., 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) enhance electrophilicity, favoring nucleophilic aromatic substitution. However, nitro groups may reduce metabolic stability .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 8-Methoxy derivatives) increase electron density, improving binding to hydrophobic enzyme pockets. The 5-methyl group in the target compound balances lipophilicity and solubility .
Biological Activity
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine (CAS No. 1124382-65-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and the results of various studies that highlight its efficacy against different biological targets.
- Molecular Formula : C7H7BrN4
- Molecular Weight : 227.06 g/mol
- CAS Number : 1124382-65-5
- Purity : Typically ≥ 97% .
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically yield high purity compounds suitable for biological evaluation. The synthetic pathway often includes the bromination of precursor compounds followed by triazole ring formation .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of triazolo-pyridine compounds. For instance, derivatives with similar structures have shown significant antiproliferative activity against multiple cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent compounds displayed IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10 |
| MDA-MB-231 | 12 | |
| HeLa | 15 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In particular, it has shown promising activity against Chlamydia spp., outperforming traditional antibiotics like spectinomycin and exhibiting a favorable safety profile .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymatic pathways or interference with cellular signaling processes that are crucial for cell proliferation and survival .
Case Study 1: Antiproliferative Effects
In a comparative study involving several triazole derivatives, this compound was evaluated alongside known anticancer agents. The study demonstrated that this compound effectively inhibited tubulin polymerization at concentrations that corresponded to its antiproliferative activity against cancer cell lines .
Case Study 2: Antichlamydial Efficacy
Another study focused on the antichlamydial efficacy of the compound showed that it could reduce the infectious burden of Chlamydia in vitro significantly. The compound's selectivity for Chlamydia over human cells indicates a potential for developing targeted therapies against this pathogen .
Q & A
Q. Q1. What are the most efficient synthetic routes for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
The synthesis typically involves cyclization of a substituted pyridine precursor. A validated approach includes:
- Step 1 : Start with 5-methylpyridin-2-amine and introduce bromine at the 6-position via electrophilic substitution or directed ortho-metallation followed by bromination.
- Step 2 : React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) to construct the triazolopyridine core .
- Step 3 : Purify via column chromatography and confirm purity using HPLC.
Yields range from 40–60% depending on bromination efficiency. Alternative routes may use Suzuki-Miyaura coupling for late-stage functionalization .
Advanced Synthesis
Q. Q2. How can regioselectivity challenges during bromination of the triazolopyridine core be addressed?
Bromination at the 6-position is sensitive to steric and electronic effects from the 5-methyl group. Strategies include:
- Directed Metalation : Use a directing group (e.g., amide) to guide bromine placement.
- Microwave-Assisted Reactions : Reduce side products by accelerating reaction kinetics.
- Low-Temperature Conditions : Minimize electrophilic attack at competing positions (e.g., 7-position).
Crystallographic validation (e.g., X-ray diffraction) is critical to confirm regiochemistry .
Basic Characterization
Q. Q3. Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR identify substituent positions. For example, the 5-methyl group appears as a singlet (~δ 2.3 ppm), while the aromatic proton at C7 resonates near δ 7.5–8.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 241.03 for CHBrN) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 35.04%, H: 2.94%, Br: 33.23%, N: 28.79%) .
Advanced Characterization
Q. Q4. How does X-ray crystallography resolve ambiguities in positional isomerism?
Crystallography provides bond-length and angle data to distinguish between 5-methyl-6-bromo and 6-methyl-5-bromo isomers. Key features include:
- Planarity : The triazolopyridine core is planar; deviations indicate steric clashes from substituents.
- Halogen Bonding : Bromine forms weak interactions (3.0–3.5 Å) with adjacent nitrogen atoms, observable in crystal packing .
Basic Derivatization
Q. Q5. What functional groups can be introduced via nucleophilic substitution at the bromine site?
The bromine atom is amenable to:
- Amine Substitution : React with primary/secondary amines (e.g., piperazine) under Buchwald-Hartwig conditions.
- Thiol Coupling : Use NaSH or thiols in DMF at 80°C.
- Alkoxy Groups : Employ alkoxides (e.g., NaOMe) in polar aprotic solvents .
Advanced Derivatization
Q. Q6. How can cross-coupling reactions (e.g., Suzuki-Miyaura) optimize derivatization?
- Catalyst System : Use Pd(PPh) or XPhos Pd G3 with aryl boronic acids.
- Solvent Optimization : Dioxane/water mixtures (4:1) at 100°C for 12–24 hours.
- Yield Enhancement : Additives like KPO improve coupling efficiency (>70% yields reported for aryl derivatives) .
Pharmacological Applications
Q. Q7. What kinase inhibition profiles are observed in triazolopyridine derivatives?
- JAK2 Inhibition : Derivatives like CEP-33779 (IC = 1.8 nM) show potent activity by binding to the ATP pocket .
- Anticancer Activity : Structural analogs inhibit HER2 and microtubule dynamics (e.g., TTI-237) .
Computational Studies
Q. Q8. How can DFT calculations predict bromine’s electronic effects on reactivity?
- HOMO-LUMO Analysis : Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution.
- Reactivity Maps : Fukui indices identify nucleophilic sites (e.g., C3 position) for further functionalization .
Data Contradiction Analysis
Q. Q9. How to resolve discrepancies in reported biological activities of triazolopyridines?
- Structural Variations : Compare 5-methyl-6-bromo vs. 6-methyl-5-bromo isomers (e.g., 10-fold differences in IC for kinase inhibition).
- Assay Conditions : Normalize data using standardized protocols (e.g., ATP concentration in kinase assays) .
Toxicological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
